![molecular formula C55H84N12O16 B130550 Cdc2 peptide (9-19) CAS No. 142570-54-5](/img/structure/B130550.png)
Cdc2 peptide (9-19)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CDC2 peptide (9-19) is a synthetic peptide that has been identified as a potent inhibitor of CDC2 kinase, a key regulator of the cell cycle. The peptide has been extensively studied for its potential use in cancer therapy and has shown promising results in preclinical studies.
Mecanismo De Acción
CDC2 peptide (Cdc2 peptide (9-19)) works by inhibiting the activity of CDC2 kinase, a key regulator of the cell cycle. CDC2 kinase plays a critical role in the G2/M transition of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis.
Efectos Bioquímicos Y Fisiológicos
CDC2 peptide (Cdc2 peptide (9-19)) has been shown to have a variety of biochemical and physiological effects. The peptide can induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and sensitize cancer cells to radiation therapy and chemotherapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CDC2 peptide (Cdc2 peptide (9-19)) in lab experiments is its specificity for CDC2 kinase. The peptide has been shown to have little to no effect on other kinases, making it a useful tool for studying the role of CDC2 kinase in the cell cycle. However, one limitation of using the peptide is its relatively short half-life, which can make it difficult to use in long-term experiments.
Direcciones Futuras
There are several potential future directions for research on CDC2 peptide (Cdc2 peptide (9-19)). One area of interest is the development of more stable analogs of the peptide that can be used in long-term experiments. Another area of interest is the use of the peptide in combination with other cancer therapies, such as immunotherapy. Additionally, further studies are needed to fully understand the mechanism of action of the peptide and its potential use in other diseases beyond cancer.
Métodos De Síntesis
CDC2 peptide (Cdc2 peptide (9-19)) is synthesized using solid-phase peptide synthesis (SPPS) techniques. The peptide is assembled on a resin support using protected amino acids, which are sequentially added to the growing peptide chain. After the peptide is synthesized, it is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
CDC2 peptide (Cdc2 peptide (9-19)) has been extensively studied for its potential use in cancer therapy. Preclinical studies have shown that the peptide can inhibit the growth of a variety of cancer cell lines, including breast, colon, and lung cancer. The peptide has also been shown to sensitize cancer cells to radiation therapy and chemotherapy.
Propiedades
Número CAS |
142570-54-5 |
---|---|
Nombre del producto |
Cdc2 peptide (9-19) |
Fórmula molecular |
C55H84N12O16 |
Peso molecular |
1169.3 g/mol |
Nombre IUPAC |
(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[(2S,3S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C55H84N12O16/c1-8-31(6)46(67-48(75)36(57)16-12-13-23-56)51(78)60-26-40(70)61-37(21-22-43(73)74)49(76)58-28-42(72)65-47(32(7)68)54(81)62-38(24-34-17-19-35(69)20-18-34)50(77)59-27-41(71)64-44(29(2)3)53(80)66-45(30(4)5)52(79)63-39(55(82)83)25-33-14-10-9-11-15-33/h9-11,14-15,17-20,29-32,36-39,44-47,68-69H,8,12-13,16,21-28,56-57H2,1-7H3,(H,58,76)(H,59,77)(H,60,78)(H,61,70)(H,62,81)(H,63,79)(H,64,71)(H,65,72)(H,66,80)(H,67,75)(H,73,74)(H,82,83)/t31-,32+,36-,37-,38-,39-,44-,45-,46-,47-/m0/s1 |
Clave InChI |
OGAKEQRZFPXQHB-AKNXIJNZSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](CCCCN)N |
SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CCCCN)N |
SMILES canónico |
CCC(C)C(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CCCCN)N |
Otros números CAS |
142570-54-5 |
Secuencia |
KIGEGTYGVVF |
Sinónimos |
CDC2 peptide (9-19) Lys-Ile-Gly-Glu-Gly-Thr-Tyr-Gly-Val-Val-Phe lysyl-isoleucyl-glycyl-glutamyl-glycyl-threonyl-tyrosyl-glycyl-valyl-valyl-phenylalanine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.